molecular formula C8H15NS B13307539 Octahydroindolizine-1-thiol

Octahydroindolizine-1-thiol

Katalognummer: B13307539
Molekulargewicht: 157.28 g/mol
InChI-Schlüssel: XMUISHFWOWMMTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Octahydroindolizine-1-thiol is a heterocyclic compound that contains a sulfur atom in its structure. It is a derivative of indolizine, which is known for its diverse biological activities. The presence of the thiol group (-SH) in this compound makes it a valuable compound in various chemical reactions and applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of octahydroindolizine-1-thiol typically involves nucleophilic substitution reactions. One common method is the reaction of an alkyl halide with thiourea to form an intermediate isothiouronium salt, which is then hydrolyzed to yield the thiol . Another approach involves the reaction of sodium hydrosulfide with an alkyl halide . These methods rely on the high nucleophilicity of sulfur to achieve the desired thiol compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar nucleophilic substitution reactions. The use of thiourea or sodium hydrosulfide as sulfur sources is common, and the reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Octahydroindolizine-1-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Disulfides: Formed from the oxidation of thiols.

    Thioethers: Formed from nucleophilic substitution reactions with alkyl halides.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of octahydroindolizine-1-thiol involves its interaction with various molecular targets. The thiol group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways . Additionally, the compound’s structure allows it to interact with specific enzymes and proteins, modulating their activity and function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Octahydroindolizine-1-thiol is unique due to the presence of both the indolizine core and the thiol group. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Eigenschaften

Molekularformel

C8H15NS

Molekulargewicht

157.28 g/mol

IUPAC-Name

1,2,3,5,6,7,8,8a-octahydroindolizine-1-thiol

InChI

InChI=1S/C8H15NS/c10-8-4-6-9-5-2-1-3-7(8)9/h7-8,10H,1-6H2

InChI-Schlüssel

XMUISHFWOWMMTM-UHFFFAOYSA-N

Kanonische SMILES

C1CCN2CCC(C2C1)S

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.